![molecular formula C17H20ClN3OS B4691697 N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide](/img/structure/B4691697.png)
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide
説明
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of various B cell-related diseases.
作用機序
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide is a reversible inhibitor of BTK that binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting B cell activation. BTK is a key mediator of the B cell receptor signaling pathway, and its inhibition has been shown to suppress various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways.
Biochemical and physiological effects:
This compound has been shown to effectively inhibit BTK activity in both in vitro and in vivo models, leading to the suppression of B cell proliferation and activation. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various B cell lymphoma models, including diffuse large B cell lymphoma and mantle cell lymphoma. This compound has also been shown to suppress the production of autoantibodies in lupus models, indicating its potential therapeutic application in autoimmune diseases.
実験室実験の利点と制限
One of the advantages of N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also demonstrated potent anti-tumor activity in preclinical models, indicating its potential therapeutic application in B cell-related cancers. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance, which may limit its clinical efficacy.
将来の方向性
For the development of N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide include the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its clinical efficacy. Additionally, the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT and NF-κB pathways, may enhance its anti-tumor activity and overcome drug resistance. Further preclinical and clinical studies are needed to fully evaluate the potential therapeutic applications of this compound in various B cell-related diseases.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-4-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases, including B cell lymphomas, chronic lymphocytic leukemia, and autoimmune diseases such as rheumatoid arthritis and lupus. Preclinical studies have shown that this compound effectively inhibits BTK activity and suppresses B cell proliferation and activation, leading to the suppression of disease progression.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-13-11-14(18)4-5-16(13)19-17(23)21-8-6-20(7-9-21)12-15-3-2-10-22-15/h2-5,10-11H,6-9,12H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYHNTZILRPFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。